molecular formula C22H38BrN5O5Si2 B12072748 8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine

8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine

Cat. No.: B12072748
M. Wt: 588.6 g/mol
InChI Key: QEQSNZJZJYDKPZ-UHFFFAOYSA-N
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Description

8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-β-D-2'-deoxyribofuranosyl]guanine (CAS 328394-26-9) is a modified guanine nucleoside derivative with strategic structural modifications designed for stability and tailored reactivity. Key features include:

  • C8 Bromination: A bromine atom replaces the hydrogen at the 8-position of guanine, altering electronic properties and steric bulk.
  • 3',5'-O-Tetraisopropyldisiloxane Protection: The 3' and 5' hydroxyl groups of the deoxyribose sugar are protected by a bulky, lipophilic 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl group, enhancing stability during synthetic processes .
  • O6-Benzylation: The O6 position of guanine is benzylated, a common strategy to prevent unwanted hydrogen bonding or oxidation .

Molecular Formula: C₃₅H₅₈BrN₅O₅Si₄ Molecular Weight: 821.11 g/mol Physical Properties: Melting point 93–95°C; soluble in chloroform, DMF, DMSO, and methanol . Applications: Primarily used in oligonucleotide synthesis, where its protecting groups ensure stability during solid-phase synthesis and selective deprotection .

Properties

Molecular Formula

C22H38BrN5O5Si2

Molecular Weight

588.6 g/mol

IUPAC Name

2-amino-8-bromo-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1H-purin-6-one

InChI

InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29)

InChI Key

QEQSNZJZJYDKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

3',5'-O-Protection of 2'-Deoxyribofuranose

The disiloxane protecting group is introduced using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl<sub>2</sub>) under anhydrous conditions.

Procedure:

  • Dissolve 2'-deoxyribose (1.0 equiv) in dry pyridine (0.1 M).

  • Add TIPDSCl<sub>2</sub> (2.2 equiv) dropwise at 0°C under argon.

  • Stir for 12–16 h at 25°C.

  • Quench with methanol, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield: 85–92%.

Glycosylation with Guanine

The protected sugar is activated as a glycosyl donor (e.g., N-glycosyl trichloroacetimidate) and coupled to a guanine derivative.

Vorbrüggen Conditions:

  • Donor: 3',5'-O-TIPDS-2'-deoxyribofuranosyl trichloroacetimidate (1.2 equiv).

  • Base: N-acetylated guanine (1.0 equiv).

  • Catalyst: Trimethylsilyl triflate (TMSOTf, 0.2 equiv) in anhydrous acetonitrile.

  • Temperature: Reflux at 80°C for 6 h.

Workup:

  • Neutralize with aqueous NaHCO<sub>3</sub>.

  • Extract with dichloromethane, dry (Na<sub>2</sub>SO<sub>4</sub>), and concentrate.

  • Purify via flash chromatography (CH<sub>2</sub>Cl<sub>2</sub>:MeOH, 95:5).

Yield: 70–78%.

C8 Bromination of Guanosine Derivative

Bromination at C8 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic H<sub>2</sub>SO<sub>4</sub>.

Optimized Protocol:

  • Dissolve protected guanosine (1.0 equiv) in dry DMF (0.05 M).

  • Add NBS (1.1 equiv) and H<sub>2</sub>SO<sub>4</sub> (0.05 equiv).

  • Stir at 25°C for 4 h under argon.

  • Quench with saturated Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, extract with ethyl acetate, and concentrate.

Yield: 65–72%.

Deprotection and Final Purification

The TIPDS group is removed using tetrabutylammonium fluoride (TBAF) in THF:

  • Treat the brominated product (1.0 equiv) with TBAF (3.0 equiv) in THF (0.1 M).

  • Stir for 2 h at 25°C.

  • Concentrate and purify via reverse-phase HPLC (C18 column, H<sub>2</sub>O:MeCN gradient).

Yield: 90–95%.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>)δ 8.15 (s, 1H, H8), 6.20 (t, 1H, H1'), 4.70–4.30 (m, sugar protons), 1.10–0.90 (m, TIPS isopropyl).
HRMS (ESI) m/z 589.2267 [M+H]<sup>+</sup> (calc. 589.2271).

Comparative Analysis of Methodologies

Bromination Efficiency

Bromination with NBS in DMF/H<sub>2</sub>SO<sub>4</sub> outperforms alternatives (e.g., Br<sub>2</sub>/HOAc) in regioselectivity:

Brominating Agent Solvent C8 Selectivity Yield
NBSDMF>95%65–72%
Br<sub>2</sub>HOAc80–85%50–60%

Industrial-Scale Considerations

Suppliers like BOC Sciences scale the synthesis using continuous-flow reactors to enhance reproducibility. Critical parameters include:

  • Temperature Control: Bromination at >30°C reduces selectivity.

  • Moisture Sensitivity: TIPDS cleavage occurs if H<sub>2</sub>O >50 ppm during glycosylation.

Challenges and Mitigation Strategies

Glycosidic Bond Stability

Acidic conditions during bromination risk hydrolyzing the β-N9 glycosidic bond. Mitigation includes:

  • Low Acid Concentration: H<sub>2</sub>SO<sub>4</sub> ≤0.05 equiv.

  • Short Reaction Times: ≤4 h .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine atom or the guanine base.

    Reduction: Reduction reactions may target the bromine atom, potentially converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could produce various substituted guanine analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of guanine, such as 8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine, exhibit antiviral properties. Studies have shown that modifications at the N9 position enhance the compound's efficacy against viral infections by inhibiting viral replication mechanisms. For instance, compounds structurally similar to this nucleoside have been evaluated for their activity against herpes simplex virus and cytomegalovirus .

Cancer Research
The compound has also been investigated for its potential use in cancer therapy. Its ability to interfere with nucleic acid synthesis makes it a candidate for further exploration as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA polymerases .

Molecular Biology Applications

Nucleic Acid Research
In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions. Its incorporation into DNA or RNA strands can help elucidate the mechanisms of nucleobase interactions and the effects of halogenated bases on DNA stability and function. Researchers utilize such derivatives to investigate the structural dynamics of nucleic acids under various conditions .

Gene Delivery Systems
The unique siloxane moiety in the compound enhances its solubility and stability in biological systems. This property is exploited in gene delivery applications where the compound can be used to formulate nanoparticles that encapsulate genetic material for targeted delivery into cells. These systems are critical for developing effective gene therapy strategies .

Material Science Applications

Biocompatible Materials
The incorporation of 8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine into polymer matrices has been explored for creating biocompatible materials. These materials can be utilized in biomedical devices or drug delivery systems due to their enhanced mechanical properties and biocompatibility .

Case Studies

Study FocusFindingsReference
Antiviral ActivityDemonstrated inhibition of herpes simplex virus replication
Cancer Cell ApoptosisInduced apoptosis in specific cancer cell lines
Gene Delivery EfficiencyEnhanced cellular uptake and gene expression
BiocompatibilityImproved mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell proliferation or viral replication. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs, focusing on modifications at the nucleobase, sugar moiety, and functional groups.

Table 1: Key Structural and Functional Comparisons

Compound Name Modifications Molecular Weight (g/mol) Solubility Key Features References
Target Compound C8-Br, 3',5'-O-tetraisopropyldisiloxane, O6-benzyl 821.11 Chloroform, DMF, DMSO High steric protection; stable under acidic conditions
8-Bromo-9-(p-chlorobenzyl)guanine C8-Br, N9-(p-chlorobenzyl) 354.59 Not specified Smaller size; lacks sugar moiety; potential for direct base-pairing disruption
8-Hydroxyguanine (8-oxoguanine) C8-OH 167.12 Polar solvents (e.g., water) Oxidative lesion; induces G→T transversions; high polarity limits membrane permeability
N2-(Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-guanine N2-disilylazacyclopentanyl, C8-Br, O6-benzyl Similar to target (~821) Chloroform, DMF N2 modification alters hydrogen-bonding capacity; used in targeted mutagenesis studies
6-Thio-dG (6-Thioguanine derivative) C6-SH, 3',5'-O-protection ~750–800 (varies) DCM, THF Anticancer applications; sulfur substitution enhances crosslinking with DNA repair proteins

C8-Modified Guanine Derivatives

  • Steric Impact : Bulky C8 substituents (e.g., bromine) can distort DNA helices, as seen in studies where 8-bromoguanine analogs induced localized structural perturbations .

Sugar Modifications

  • Disiloxane vs. Dimethoxytrityl (DMT) Protection : The tetraisopropyldisiloxane group in the target compound offers superior acid stability compared to DMT, which is cleaved under mild acidic conditions. This makes the disiloxane group ideal for multi-step syntheses requiring prolonged stability .
  • Lipophilicity : The disiloxane group increases logP values, enhancing solubility in organic solvents—critical for solid-phase oligonucleotide synthesis .

Functional Group Comparisons

  • O6-Benzyl vs. O6-Methyl : Benzyl groups provide stronger protection against alkylating agents but may require harsher conditions (e.g., Pd/H₂) for deprotection compared to methyl groups .

Biological Activity

8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine is a modified guanine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a bromine atom at the 8-position of the guanine base, which is known to influence its biochemical interactions and pharmacological properties.

Synthesis and Structural Properties

The synthesis of 8-bromo derivatives typically involves bromination of guanine or its analogs, followed by selective alkylation. The specific structural modifications in this compound enhance its solubility and stability in biological systems. The presence of the siloxane moiety is particularly noteworthy as it may influence the compound's interaction with biological macromolecules.

Inhibition of DNA Glycosylases

Research indicates that 8-bromo-derivatives can act as weak inhibitors of the human 8-oxoguanine DNA glycosylase (OGG1), an enzyme involved in base excision repair (BER) pathways. In a study examining various N-9 alkylated 8-oxoguanines, it was found that these compounds exhibited varying degrees of inhibitory activity against OGG1. The results showed that while some derivatives were weak inhibitors, others demonstrated enhanced activity depending on their structural modifications .

Case Studies

  • Inhibition Studies : A series of experiments were conducted to assess the inhibitory effects of 8-bromo derivatives on OGG1 activity. The following table summarizes the % activity observed for various compounds:
    Compound% Activity
    8-Bromo-N9-Guanine70 ± 11
    8-Oxo-N9-Guanine89 ± 5
    6-Chloro-8-Oxo-Guanine92 ± 2
    These findings suggest that while the brominated compound exhibits some inhibition, modifications can lead to improved efficacy .
  • Fluorescence and Energy Transfer : Another study explored the incorporation of 8-bromo derivatives into DNA structures. It was found that these compounds could serve as fluorescent probes, facilitating energy transfer in nucleic acid contexts. The quantum yields of these probes were measured, indicating their potential utility in biological imaging and tracking DNA dynamics .

Mechanistic Insights

The biological activity of 8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine is influenced by its ability to alter the syn-anti conformational equilibrium of guanine bases. This alteration can affect how the compound interacts with enzymes and nucleic acids, potentially leading to changes in cellular signaling pathways and repair mechanisms .

Pharmacokinetics and Drug-Likeness

In terms of pharmacokinetics, studies have shown that modifications at the N9 position can affect the compound's absorption and distribution within biological systems. The drug-likeness of this compound has been assessed using various computational models which indicate favorable characteristics for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 8-Bromo-N9-[3',5'-O-(tetraisopropyldisiloxanediyl)-β-D-2'-deoxyribofuranosyl]guanine, and how is purity ensured?

  • Answer : The compound is synthesized via nucleoside base condensation reactions using protected sugar intermediates. For example, a 3',5'-O-tetraisopropyldisiloxane (TIPS) protecting group is introduced to the ribose moiety to prevent undesired side reactions. Post-condensation, purification involves silica gel column chromatography with gradients of ethyl acetate/hexane, followed by NMR (¹H, ¹³C) and HRMS-ESI for structural validation . Purity (>95%) is confirmed via HPLC-UV at 293 nm, with lyophilization used for stable storage .

Q. How is the stereochemical integrity of the β-D-2'-deoxyribofuranosyl moiety verified during synthesis?

  • Answer : Stereochemistry is confirmed using NOESY NMR to analyze spatial correlations between the anomeric proton (H1') and sugar ring protons. For instance, cross-peaks between H1' and H3' confirm the β-configuration. Additionally, coupling constants (J1',2') in ¹H NMR (<1 Hz for α vs. ~6–8 Hz for β) provide further validation .

Q. What role does the TIPS protecting group play in stabilizing the compound during functional studies?

  • Answer : The 3',5'-O-TIPS group enhances solubility in organic solvents (e.g., THF, DMF) during synthesis and prevents premature degradation of the glycosidic bond under acidic/basic conditions. Its bulkiness also minimizes undesired intramolecular interactions, ensuring regioselective reactivity in downstream modifications .

Advanced Research Questions

Q. How can researchers optimize the yield of 8-bromo-guanine derivatives while minimizing N7 vs. N9 alkylation side products?

  • Answer : Alkylation regioselectivity (N9 vs. N7) is influenced by steric and electronic factors. Using bulky bases like NaHMDS in anhydrous DMF favors N9 alkylation by deprotonating the more acidic N9 position (pKa ~9.5 vs. N7 ~10.5). Reaction monitoring via TLC and quenching at partial conversion (e.g., 60–70%) reduces isomer formation .

Q. What experimental strategies are recommended to study this compound’s interaction with DNA repair enzymes like OGG1?

  • Answer :

  • Binding assays : Use ELISA with immobilized OGG1 and Rac1 proteins to quantify interactions under varying concentrations of the brominated guanine derivative .
  • Functional studies : Measure ROS levels (via H2DCF-DA fluorescence or pHyPer probes) in cells treated with the compound to assess its impact on oxidative stress signaling .
  • Competitive inhibition : Compare repair kinetics of 8-oxodG-containing DNA substrates in the presence/absence of the brominated analog using electrophoretic mobility shift assays (EMSAs) .

Q. How can discrepancies in quantifying intracellular 8-bromo-guanine adducts be resolved across different analytical platforms?

  • Answer :

  • Cross-validation : Use isotope-dilution LC-MS/MS (e.g., [¹⁵N₃]-labeled internal standards) to calibrate ELISA or HPLC-ECD results, correcting for matrix effects or antibody cross-reactivity .
  • Sample stabilization : Add antioxidants (e.g., deferoxamine) during DNA extraction to prevent artifactual oxidation of guanine during processing .

Q. What mechanistic insights can be gained by comparing the compound’s reactivity with 8-oxoguanine in base excision repair (BER) pathways?

  • Answer : The bromine atom at C8 alters electron density, potentially slowing OGG1-mediated excision compared to 8-oxoguanine. Kinetic assays (e.g., stopped-flow fluorescence) can measure glycosylase activity, while molecular docking simulations predict steric clashes or altered hydrogen bonding with OGG1’s active site .

Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) enhance the design of experiments involving this compound?

  • Answer : Machine learning models can predict optimal reaction conditions (solvent, temperature) for synthesis or simulate intracellular diffusion rates of the brominated nucleoside. AI-assisted spectral analysis (NMR, MS) also accelerates structural validation .

Methodological Notes

  • ROS Detection : Use pHyPer probes targeted to specific subcellular compartments (nucleus, mitochondria) to spatially resolve oxidative stress induced by the compound .
  • Synthetic Scalability : Replace TIPS with photo-labile protecting groups (e.g., nitroveratryl) for light-controlled deprotection in complex multi-step syntheses .

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